molecular formula C19H21NO2 B12753995 Doxepin M(N-oxide) CAS No. 131523-92-7

Doxepin M(N-oxide)

Cat. No.: B12753995
CAS No.: 131523-92-7
M. Wt: 295.4 g/mol
InChI Key: QJCSDPQQGVJGQY-BOPFTXTBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxepin M(N-oxide) typically involves the oxidation of doxepin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods

In industrial settings, the production of Doxepin M(N-oxide) may involve large-scale oxidation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Doxepin M(N-oxide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Doxepin M(N-oxide) has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxepin M(N-oxide) is unique due to its specific N-oxide functional group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification can lead to improved bioavailability and efficacy compared to its parent compound .

Properties

CAS No.

131523-92-7

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-

InChI Key

QJCSDPQQGVJGQY-BOPFTXTBSA-N

Isomeric SMILES

C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Origin of Product

United States

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